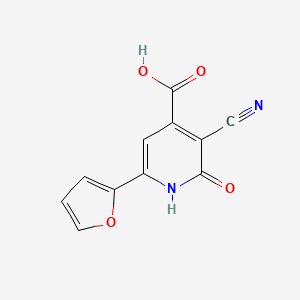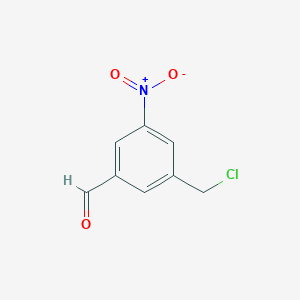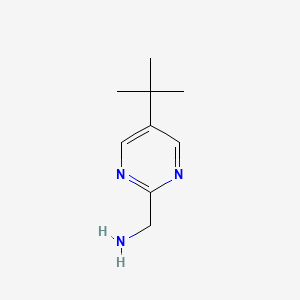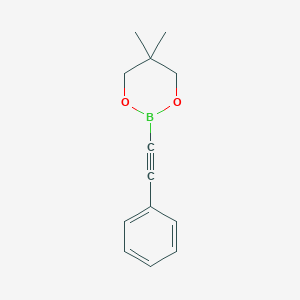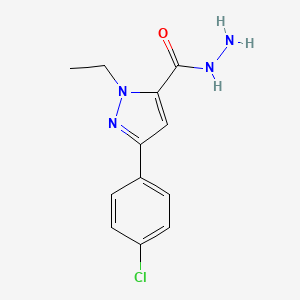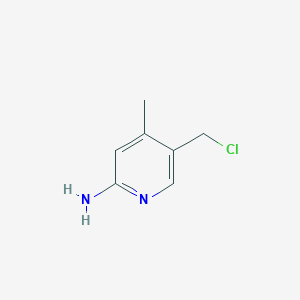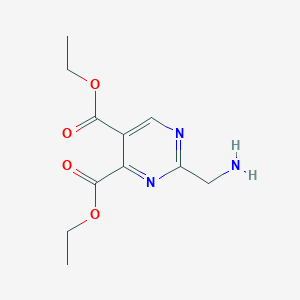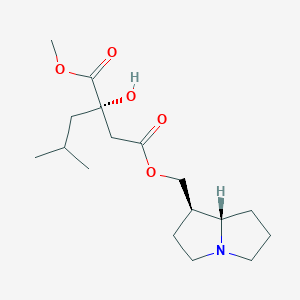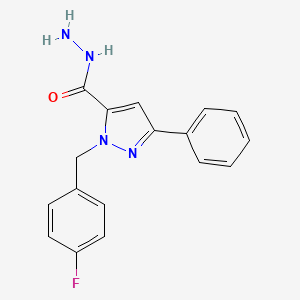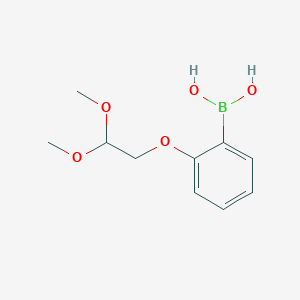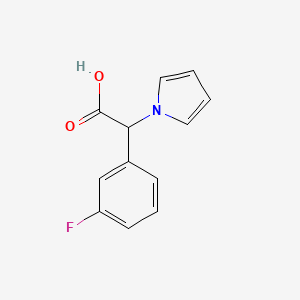![molecular formula C25H26O6 B14863612 (2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B14863612.png)
(2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanggenon N is a bioactive compound extracted from the roots of Morus alba LSanggenon N has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanggenon N is typically isolated from natural sources, particularly the root bark of Morus alba. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain crude extracts, which are then subjected to chromatographic techniques for purification .
Industrial Production Methods: While there is limited information on the large-scale industrial production of Sanggenon N, the extraction and purification methods used in research settings can be scaled up with appropriate modifications. These methods include solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for obtaining high-purity Sanggenon N .
Chemical Reactions Analysis
Types of Reactions: Sanggenon N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize Sanggenon N.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Sanggenon N can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Chemistry: Sanggenon N serves as a valuable compound for studying the chemical properties and reactivity of flavonoids.
Biology: In biological research, Sanggenon N is investigated for its antioxidant properties, which help protect cells from oxidative stress.
Medicine: Sanggenon N shows promise in the treatment of various diseases, including cancer. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action
Sanggenon N exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Sanggenon N scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: Sanggenon N induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
. Some similar compounds include:
Sanggenon A: This compound also shows anti-inflammatory effects and is structurally related to Sanggenon N.
Sanggenon N stands out due to its potent antioxidant and anticancer activities, making it a unique and valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3/t21-,25?/m0/s1 |
InChI Key |
PCZZLTRWCMPYNK-BWDMCYIDSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


